(7-Chloronaphthalen-1-yl)methanamine
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Overview
Description
(7-Chloronaphthalen-1-yl)methanamine: is an organic compound characterized by a naphthalene ring substituted with a chlorine atom at the 7th position and an amine group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloronaphthalen-1-yl)methanamine typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 1-nitronaphthalene.
Reduction: The nitro group in 1-nitronaphthalene is reduced to an amine group using reducing agents such as iron powder and hydrochloric acid, yielding 1-naphthylamine.
Chlorination: The 1-naphthylamine is then chlorinated at the 7th position using chlorine gas in the presence of a catalyst like iron(III) chloride to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure efficient mixing and heat transfer.
Catalysts and Optimized Conditions: To enhance yield and purity.
Purification Steps: Including recrystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(7-Chloronaphthalen-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chlorine atom can be replaced by hydrogen through reduction reactions.
Substitution: The chlorine atom can be substituted by other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide in polar solvents.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Produces (7-Hydroxynaphthalen-1-yl)methanamine.
Substitution: Produces (7-Alkoxynaphthalen-1-yl)methanamine derivatives.
Scientific Research Applications
(7-Chloronaphthalen-1-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Employed in the development of organic semiconductors and light-emitting diodes.
Biological Studies: Investigated for its potential as a ligand in receptor binding studies.
Industrial Applications: Utilized in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (7-Chloronaphthalen-1-yl)methanamine involves its interaction with specific molecular targets:
Binding to Receptors: The amine group can form hydrogen bonds with receptor sites, influencing biological activity.
Pathways Involved: It may modulate signaling pathways by acting as an agonist or antagonist, depending on the receptor type.
Comparison with Similar Compounds
Similar Compounds
- (7-Bromonaphthalen-1-yl)methanamine
- (7-Iodonaphthalen-1-yl)methanamine
- (7-Fluoronaphthalen-1-yl)methanamine
Uniqueness
- Chlorine Substitution : The presence of a chlorine atom at the 7th position imparts unique electronic properties, influencing reactivity and binding affinity.
- Versatility : Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H10ClN |
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Molecular Weight |
191.65 g/mol |
IUPAC Name |
(7-chloronaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C11H10ClN/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-6H,7,13H2 |
InChI Key |
ALYVZNWEEXNADT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Cl)C(=C1)CN |
Origin of Product |
United States |
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